molecular formula C13H10Cl2N2O2S B5372733 4-{2-[1-(2,5-dichloro-3-thienyl)ethylidene]hydrazino}benzoic acid

4-{2-[1-(2,5-dichloro-3-thienyl)ethylidene]hydrazino}benzoic acid

Cat. No. B5372733
M. Wt: 329.2 g/mol
InChI Key: GSPCIPGBEPCDEO-APSNUPSMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{2-[1-(2,5-dichloro-3-thienyl)ethylidene]hydrazino}benzoic acid, also known as DCTB, is a chemical compound that has been widely used in scientific research as a fluorescent probe for the detection of protein-ligand interactions. This compound has several unique properties that make it an ideal candidate for this purpose, including its high binding affinity for proteins and its ability to emit strong fluorescent signals upon binding.

Mechanism of Action

The mechanism of action of 4-{2-[1-(2,5-dichloro-3-thienyl)ethylidene]hydrazino}benzoic acid involves the binding of the compound to a specific site on the protein of interest. This binding induces a conformational change in the protein, which results in a change in the fluorescence properties of this compound. This change in fluorescence can be used to monitor the binding of this compound to the protein, providing valuable information about the protein-ligand interaction.
Biochemical and Physiological Effects:
This compound has been shown to have no significant biochemical or physiological effects on cells or tissues, making it a safe and reliable tool for studying protein-ligand interactions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-{2-[1-(2,5-dichloro-3-thienyl)ethylidene]hydrazino}benzoic acid as a fluorescent probe is its high binding affinity for proteins, which allows for sensitive detection of protein-ligand interactions. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Future Directions

There are several potential future directions for the use of 4-{2-[1-(2,5-dichloro-3-thienyl)ethylidene]hydrazino}benzoic acid in scientific research. One area of interest is the development of new methods for using this compound to study protein-protein interactions, which could provide valuable insights into the mechanisms of complex cellular processes. Additionally, there is potential for the use of this compound in the development of new diagnostic tools for the detection of disease biomarkers. Finally, further research is needed to explore the potential of this compound for use in drug discovery and development, particularly in the development of new therapeutics for the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of 4-{2-[1-(2,5-dichloro-3-thienyl)ethylidene]hydrazino}benzoic acid involves several steps, including the condensation of 2,5-dichloro-3-thiophene carboxaldehyde with hydrazine hydrate, followed by the addition of 4-aminobenzoic acid and acetic anhydride. The resulting compound is then purified through recrystallization to obtain pure this compound.

Scientific Research Applications

4-{2-[1-(2,5-dichloro-3-thienyl)ethylidene]hydrazino}benzoic acid has been widely used in scientific research as a fluorescent probe for the detection of protein-ligand interactions. This compound has been shown to bind specifically to a variety of proteins, including enzymes, receptors, and antibodies, making it a valuable tool for studying protein function and structure.

properties

IUPAC Name

4-[(2Z)-2-[1-(2,5-dichlorothiophen-3-yl)ethylidene]hydrazinyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O2S/c1-7(10-6-11(14)20-12(10)15)16-17-9-4-2-8(3-5-9)13(18)19/h2-6,17H,1H3,(H,18,19)/b16-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSPCIPGBEPCDEO-APSNUPSMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=CC=C(C=C1)C(=O)O)C2=C(SC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC1=CC=C(C=C1)C(=O)O)/C2=C(SC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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